3-benzyl-6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
Description
3-Benzyl-6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. The coumarin backbone (2H-chromen-2-one) is modified at positions 3, 4, 6, and 7:
- Position 3: A benzyl group (–CH₂C₆H₅) enhances lipophilicity and may influence intermolecular interactions.
- Position 4: A methyl group (–CH₃) contributes to steric stabilization.
- Position 7: A (2-methoxybenzyl)oxy group (–OCH₂C₆H₄-2-OCH₃) adds steric bulk and modulates solubility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C25H21ClO4 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
3-benzyl-6-chloro-7-[(2-methoxyphenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C25H21ClO4/c1-16-19-13-21(26)24(29-15-18-10-6-7-11-22(18)28-2)14-23(19)30-25(27)20(16)12-17-8-4-3-5-9-17/h3-11,13-14H,12,15H2,1-2H3 |
InChI Key |
HXUWLHDCGFXURD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. One common method involves the following steps:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the benzyl, chloro, and methoxybenzyl groups can be carried out using various reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or sodium methoxide for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups like halides or alkoxy groups.
Scientific Research Applications
3-Benzyl-6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-benzyl-6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
The following table summarizes key structural and synthetic differences between the target compound and structurally related analogs from the evidence:
Key Structural and Functional Differences
Substituent Diversity: The target compound uniquely combines a 2-methoxybenzyloxy group at position 7 with a benzyl group at position 3. This dual aromatic substitution may enhance π-π stacking interactions compared to analogs with simpler substituents (e.g., 4d and 5d with hydroxyethoxy groups) . Chlorine vs. Other Halogens: The 6-chloro substituent in the target compound contrasts with non-halogenated analogs (e.g., 4d, 5d) and dichloro-substituted derivatives (e.g., ). Chlorine’s electron-withdrawing nature could influence redox properties and binding affinity .
Synthetic Approaches: Ethylene chlorohydrin reactions are common for introducing hydroxyethoxy groups (e.g., 4d, 5d) , whereas the target compound’s 2-methoxybenzyloxy group likely requires protection/deprotection strategies for the methoxy moiety. Thienopyrimidinyloxy-substituted coumarins (e.g., Compound 21) involve heterocyclic coupling, highlighting the versatility of coumarin chemistry .
Biological Implications: The hydroxyethoxy group in 4d and 5d improves water solubility, which may enhance bioavailability compared to the more lipophilic 2-methoxybenzyloxy group in the target compound .
Crystallographic and Computational Insights
- Crystal Packing : Analogous coumarin derivatives (e.g., ’s 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one) exhibit conformational flexibility in substituent orientation, which may apply to the target compound’s 2-methoxybenzyloxy group .
- Software Tools : Structural analysis of such compounds often employs SHELXL for refinement and Mercury CSD for visualizing intermolecular interactions .
Biological Activity
3-benzyl-6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. The molecular formula of this compound is C22H22ClO3, which indicates the presence of various functional groups that enhance its pharmacological properties.
Chemical Structure and Properties
The structural composition of 3-benzyl-6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one includes:
- A chromenone core, which is known for its biological activity.
- Benzyl and methoxybenzyl substituents that contribute to its lipophilicity, affecting its absorption and distribution in biological systems.
Antimicrobial Activity
Research indicates that 3-benzyl-6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one exhibits significant antimicrobial properties. It has been shown to inhibit specific bacterial enzymes, suggesting a mechanism for its antimicrobial action. For instance, studies have demonstrated its effectiveness against various strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
Anticancer Properties
The compound has also been investigated for its anticancer potential. It appears to modulate pathways associated with cell proliferation and apoptosis. Key findings include:
- Inhibition of cancer cell growth in vitro, with mechanisms involving the disruption of cell cycle progression and induction of apoptosis.
- Interaction with specific molecular targets such as enzymes involved in cancer progression, which may lead to the inhibition of tumor growth.
The biological activity of 3-benzyl-6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits specific enzymes that are crucial for microbial survival and cancer cell proliferation.
- Signal Pathway Modulation : It affects signaling pathways related to inflammation and cell survival, such as the NF-kB pathway, which is pivotal in regulating pro-inflammatory cytokines.
Case Studies
Several studies have explored the efficacy of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial effects against resistant bacterial strains.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Study on Anticancer Effects :
- Objective : To investigate cytotoxic effects on various cancer cell lines.
- Methodology : MTT assay was used to measure cell viability.
- Results : The compound showed IC50 values in the micromolar range, indicating potent anticancer activity.
Comparative Analysis with Similar Compounds
A comparison with other chromenone derivatives reveals that 3-benzyl-6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one exhibits superior biological activities due to its unique substituents:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 3-benzyl-6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl | Structure | High | High |
| 6-bromo-7-[methoxybenzyl] | Structure | Moderate | Moderate |
| 7-hydroxycoumarin | Structure | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
